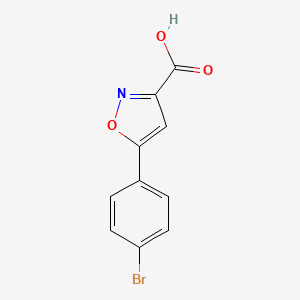

5-(4-Bromophenyl)isoxazole-3-carboxylic acid

Description

Propriétés

IUPAC Name |

5-(4-bromophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMNGXLPBJRYFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377929 | |

| Record name | 5-(4-Bromophenyl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33282-23-4 | |

| Record name | 5-(4-Bromophenyl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Bromophenyl)isoxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(4-Bromophenyl)isoxazole-3-carboxylic acid chemical properties

An In-depth Technical Guide to 5-(4-Bromophenyl)isoxazole-3-carboxylic acid: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal and materials chemistry. Its rigid isoxazole scaffold, combined with the reactive handles of a carboxylic acid and a bromophenyl moiety, offers significant versatility for synthetic elaboration. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis methodologies, and key reactivity patterns. We delve into its established role as a precursor for developing novel therapeutic agents, particularly in the fields of inflammation and oncology, and explore its potential in materials science. Detailed, field-tested protocols for its synthesis and derivatization are provided to empower researchers in drug discovery and chemical development.

Molecular Structure and Physicochemical Properties

This compound is characterized by a disubstituted isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. The phenyl ring at position 5 is substituted with a bromine atom, a key feature for cross-coupling reactions, while the carboxylic acid at position 3 serves as a primary point for amide coupling and other modifications.

The compound typically appears as a white to off-white amorphous powder and requires storage at refrigerated temperatures (0-8 °C) to ensure long-term stability.[1] Its core chemical and physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 33282-23-4 | [1][2][3] |

| Molecular Formula | C₁₀H₆BrNO₃ | [1][2][3] |

| Molecular Weight | 268.06 g/mol | [2][3][4] |

| IUPAC Name | 5-(4-bromophenyl)-1,2-oxazole-3-carboxylic acid | [2] |

| Appearance | White to off-white amorphous powder | [1] |

| Melting Point | 195 - 206 °C (with decomposition) | [1] |

| Purity | Typically ≥ 98% (by HPLC) | [1] |

| Storage | 0-8 °C | [1] |

Safety and Handling

This compound is associated with specific hazards and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a chemical fume hood.[2] The Globally Harmonized System (GHS) classifications highlight its potential risks.[2][4]

Table 2: GHS Hazard Statements

| Hazard Code | Description | Source(s) |

| H302 | Harmful if swallowed | [2][4] |

| H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] |

| H335 | May cause respiratory irritation | [2] |

Spectroscopic Characterization

While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, a detailed analysis of its structural components and data from closely related analogs allows for an accurate prediction of its spectroscopic profile. This theoretical analysis is crucial for researchers to confirm the identity and purity of synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The most characteristic signal would be a singlet for the isoxazole proton at the 4-position, anticipated to be in the δ 6.8-7.4 ppm range, based on similarly substituted isoxazoles. The bromophenyl group will present as two distinct doublets in the aromatic region (δ 7.6-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The carboxylic acid proton will appear as a broad singlet, typically downfield (>10 ppm), and its visibility may depend on the solvent used (e.g., DMSO-d₆ vs. CDCl₃).

¹³C NMR: The carbon spectrum will be more complex. Key predicted signals include the carboxylic acid carbonyl carbon (~160-165 ppm), two quaternary carbons of the isoxazole ring (C3 and C5, ~160-170 ppm), and the isoxazole CH carbon (C4, ~97-105 ppm). The bromophenyl ring will show four signals: one for the bromine-bearing carbon (~125 ppm), one for the isoxazole-linked carbon (~127 ppm), and two for the remaining CH carbons (~128-133 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. A very broad absorption band is expected from 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. The C=O stretch of the carboxylic acid will be a strong, sharp peak around 1700-1730 cm⁻¹. Other significant peaks include C=N stretching of the isoxazole ring (~1570-1610 cm⁻¹), aromatic C=C stretching (~1480-1550 cm⁻¹), N-O stretching (~1400 cm⁻¹), and a strong C-Br stretch in the fingerprint region (~670 cm⁻¹).[5]

Synthesis Methodologies

The most logical and widely applicable synthesis of 5-aryl-isoxazole-3-carboxylic acids proceeds via a two-step sequence: (1) formation of the corresponding ethyl ester through a 1,3-dipolar cycloaddition reaction, followed by (2) saponification (hydrolysis) of the ester to yield the final carboxylic acid. This approach ensures high regioselectivity and generally provides good yields.

Synthesis Workflow Diagram

The overall process can be visualized as a streamlined workflow from commercially available starting materials to the final product.

Caption: Synthesis workflow for the target compound.

Experimental Protocol: Synthesis and Purification

This protocol details the synthesis via hydrolysis of the ethyl ester precursor. The precursor, ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate, can be synthesized via the established 1,3-dipolar cycloaddition of the hydroximoyl chloride of 4-bromobenzaldehyde with ethyl propiolate.[6]

Protocol: Hydrolysis of Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 v/v).

-

Base Addition: Add an aqueous solution of sodium hydroxide (1.5 - 2.0 equiv, e.g., 1N NaOH) to the flask. The use of a biphasic solvent system aids in the dissolution of both the organic starting material and the inorganic base.

-

Reaction: Heat the reaction mixture to reflux (typically 60-70 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has been completely consumed.

-

Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Solvent Removal: Remove the organic solvents (THF, methanol) under reduced pressure using a rotary evaporator.

-

Acidification: Slowly acidify the remaining aqueous solution by adding 3N hydrochloric acid (HCl) dropwise with vigorous stirring. Continue adding acid until the pH of the solution is approximately 2-3. A precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

-

Drying: Dry the collected solid under vacuum to yield this compound. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Chemical Reactivity and Derivatization

The molecule possesses two primary reactive sites: the carboxylic acid group and the carbon-bromine bond on the phenyl ring. This dual reactivity makes it an exceptionally valuable building block for creating diverse chemical libraries.

Reactions at the Carboxylic Acid Group

The carboxylic acid can undergo standard transformations, most notably amide bond formation. Coupling with various amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) provides a straightforward route to a wide range of amides, which is a critical step in modifying the pharmacokinetics and target engagement of potential drug candidates. Esterification is also readily achievable.[6]

Reactions at the Bromophenyl Group

The aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, alkyl, or alkyne groups, fundamentally altering the compound's steric and electronic properties.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds is highly efficient for this class of substrate.[7][8]

-

Sonogashira Coupling: Coupling with terminal alkynes introduces linear, rigid structures.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

-

Heck Coupling: Reaction with alkenes to form substituted olefins.

Derivatization Pathways Diagram

Caption: Key derivatization pathways for the title compound.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for coupling an arylboronic acid to the bromophenyl moiety.

-

Reagent Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Applications in Research and Development

The isoxazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its favorable metabolic stability and ability to participate in hydrogen bonding.[5]

-

Pharmaceutical Development: This compound is a key intermediate for synthesizing potential anti-inflammatory, analgesic, and anti-cancer agents.[1][6] The isoxazole-carboxylic acid moiety can act as a bioisostere for other functional groups, aiding in the fine-tuning of drug properties. For example, arylisoxazole carboxylic acids have been investigated as potential isosteres of aryl diketo acids in the design of novel HIV-1 integrase inhibitors.

-

Agrochemicals: It serves as a building block in the synthesis of herbicides and pesticides, where the isoxazole core contributes to the biological activity of the final products.[1]

-

Materials Science: The rigid, aromatic nature of the molecule makes it an interesting candidate for incorporation into polymers or organic coatings to enhance thermal stability or introduce specific electronic properties.[6]

Conclusion

This compound is a high-value chemical scaffold that bridges the gap between fundamental building blocks and complex, functional molecules. Its well-defined physicochemical properties, predictable spectroscopic profile, and versatile reactivity at two distinct functional groups make it an indispensable tool for researchers. The robust synthetic and derivatization protocols outlined in this guide provide a solid foundation for its application in the rapid development of new chemical entities for pharmaceuticals, agrochemicals, and advanced materials.

References

- J&K Scientific. This compound | 33282-23-4. [Link]

- PubChem. This compound | C10H6BrNO3 | CID 2771350. [Link]

- Amerigo Scientific. This compound (95%). [Link]

- DOI. Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides. [Link]

- ResearchGate. Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles | Request PDF. [Link]

- ResearchGate. Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. [Link]

- MDPI. 5-(Benzoyloxymethyl)isoxazole-3-Carboxylic Acid Ethyl Ester. [Link]

- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)

- Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. rjpbcs.com [rjpbcs.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid | 1250404-35-3 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

5-(4-Bromophenyl)isoxazole-3-carboxylic acid CAS number 33282-23-4

An In-Depth Technical Guide to 5-(4-Bromophenyl)isoxazole-3-carboxylic acid (CAS: 33282-23-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, characterization, physicochemical properties, and critical applications, with a focus on the scientific rationale behind its utility in modern pharmaceutical research.

Introduction and Core Compound Profile

This compound is a heterocyclic compound featuring a five-membered isoxazole ring. The isoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, attributed to its favorable physicochemical properties and its ability to act as a versatile pharmacophore.[1][2] The unique arrangement of nitrogen and oxygen atoms within the ring allows for a range of non-covalent interactions, including hydrogen bonding and π–π stacking, which are crucial for molecular recognition at biological targets.[2]

This specific compound, bearing a bromophenyl group at the 5-position and a carboxylic acid at the 3-position, serves as a highly valuable intermediate in the synthesis of more complex and potent pharmaceutical agents.[3][4] Its structure is a cornerstone in the development of drugs targeting a wide array of diseases, including inflammatory conditions, cancer, and infections.[4][5][6][7]

Table 1: Core Compound Identification and Properties

| Property | Value | Source(s) |

| CAS Number | 33282-23-4 | [3][4][8] |

| IUPAC Name | 5-(4-bromophenyl)-1,2-oxazole-3-carboxylic acid | [3][9] |

| Molecular Formula | C₁₀H₆BrNO₃ | [4][9][10] |

| Molecular Weight | 268.06 g/mol | [4][9][10] |

| Appearance | White to off-white amorphous powder | [4] |

| Melting Point | 195 - 206 °C (decomposes) | [4][8][10] |

| SMILES | C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)Br | [3] |

| InChIKey | MLMNGXLPBJRYFI-UHFFFAOYSA-N | [3][9] |

Synthesis and Structural Elucidation

The construction of the isoxazole ring is a foundational process in organic chemistry. The most prevalent and powerful method for its synthesis is the [3+2] dipolar cycloaddition reaction between an alkyne and a nitrile oxide.[11] However, a highly effective and common laboratory-scale synthesis for 3,5-disubstituted isoxazoles, such as the topic compound, proceeds through a chalcone intermediate.

Synthetic Pathway via Chalcone Intermediate

The synthesis is typically a multi-step process beginning with readily available starting materials. The key steps involve the formation of a chalcone (an α,β-unsaturated ketone) followed by a cyclization reaction with hydroxylamine.[12][13][14][15][16] This approach offers robust control over the substitution pattern of the resulting isoxazole.

Experimental Protocol: A Validated Approach

The following protocol outlines a representative synthesis. Disclaimer: This protocol is for informational purposes and should be performed by qualified personnel in a controlled laboratory setting.

Step 1: Synthesis of the Chalcone Precursor (Diketone)

-

To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add a mixture of 4-bromoacetophenone and diethyl oxalate dropwise at 0-5°C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the diketone intermediate.

-

Filter, wash the solid with water, and dry under vacuum.

Step 2: Cyclization to Form the Isoxazole Ester

-

Dissolve the diketone intermediate from Step 1 in ethanol.

-

Add a solution of hydroxylamine hydrochloride in water.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[13][15]

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate.

-

Filter the product, wash with water, and recrystallize from ethanol.

Step 3: Hydrolysis to the Carboxylic Acid

-

Suspend the ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Reflux the mixture for 2-3 hours until the ester is fully consumed (monitored by TLC).

-

Cool the reaction mixture, dilute with water, and acidify with concentrated HCl to a pH of ~2.

-

The final product, this compound, will precipitate.

-

Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry to yield the final product.

Characterization and Quality Control

Structural confirmation and purity assessment are critical. The identity of the synthesized compound is validated using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to confirm the proton and carbon framework of the molecule, ensuring the correct connectivity and substitution pattern.[17]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[17]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically reported as a percentage (e.g., ≥98%).[4]

-

Melting Point: A sharp melting range is indicative of high purity. The observed range of 195-206°C with decomposition is a key characteristic.[4][10]

Applications in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold for building more elaborate drug candidates.[1][4] Its bifunctional nature—a carboxylic acid for amide bond formation and a bromophenyl group for cross-coupling reactions—provides two key points for molecular diversification.

A Privileged Scaffold in Medicinal Chemistry

Isoxazole derivatives are integral to numerous FDA-approved drugs.[18][19] The ring system is considered a bioisostere of other functional groups, allowing chemists to modulate a compound's properties, such as potency, selectivity, and pharmacokinetic profile (ADMET), without drastically altering its core binding interactions.[2]

The broad biological activities associated with the isoxazole scaffold include:

-

Anticonvulsant [1]

Utility in Fragment-Based Drug Design (FBDD)

This compound is an ideal candidate for Fragment-Based Drug Design (FBDD). In FBDD, small molecular fragments are screened for binding to a biological target. Once a hit is identified, it can be elaborated or linked with other fragments to build a more potent lead compound. The defined structure and reactive handles of this compound make it a prime starting point for such "fragment growing" or "fragment linking" strategies.[3]

Inferred Mechanism of Action: Targeting Inflammatory Pathways

While specific biological data for this exact intermediate is not extensively published, its utility in developing anti-inflammatory agents suggests a likely mechanism of action related to the arachidonic acid cascade.[3][4][12] Many isoxazole-containing non-steroidal anti-inflammatory drugs (NSAIDs), such as Valdecoxib, function by inhibiting cyclooxygenase (COX) enzymes.[18]

The COX Pathway: The COX-1 and COX-2 enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12] Selective inhibition of COX-2 is a desirable goal for anti-inflammatory drugs as it can reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition. The rigid, planar structure of the isoxazole scaffold is well-suited for fitting into the active site of these enzymes.

Physicochemical Data for Drug Development

The "drug-likeness" of a compound is heavily influenced by its physicochemical properties. These parameters predict its behavior in a biological system.

Table 2: Computed Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| LogP (Octanol/Water Partition Coeff.) | 2.6 | Measures lipophilicity; impacts absorption and membrane permeability.[9][20] |

| pKa (Acid Dissociation Constant) | 3.24 ± 0.10 | Determines the ionization state at physiological pH, affecting solubility and target binding.[8] |

| Polar Surface Area (PSA) | 63.3 Ų | Influences membrane transport and blood-brain barrier penetration.[9] |

| Hydrogen Bond Donors | 1 | Potential for specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 | Potential for specific interactions with biological targets. |

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential to ensure safety.

GHS Hazard Classification: [9]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommendations:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 0-8°C.[4][8]

Conclusion and Future Directions

This compound (CAS 33282-23-4) stands out as a foundational element in the medicinal chemist's toolkit. Its robust and well-established synthesis, combined with the proven therapeutic potential of the isoxazole scaffold, ensures its continued relevance. The dual reactive sites on the molecule provide a strategic platform for generating diverse chemical libraries aimed at discovering next-generation therapeutics. Future research will undoubtedly continue to leverage this scaffold to develop novel drug candidates with enhanced potency, selectivity, and improved safety profiles for treating a wide spectrum of human diseases.

References

- J&K Scientific. This compound | 33282-23-4. URL: https://www.jk-scientific.com/en/5-(4-Bromophenyl)isoxazole-3-carboxylic-acid-33282-23-4-25501.html

- National Center for Biotechnology Information. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2758204/

- MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. URL: https://www.mdpi.com/1422-8599/2019/3/M1078

- Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra01062a

- Chem-Impex. This compound. URL: https://www.chemimpex.com/products/25501

- National Center for Biotechnology Information. Advances in isoxazole chemistry and their role in drug discovery. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11013149/

- ACS Publications. Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/jo0356616

- ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. URL: https://www.researchgate.net/publication/378652425_Advances_in_isoxazole_chemistry_and_their_role_in_drug_discovery

- MDPI. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Molecules. URL: https://www.mdpi.com/1420-3049/17/11/13596

- ResearchGate. Isoxazole ring as a useful scaffold in a search for new therapeutic agents. URL: https://www.researchgate.net/publication/377983652_Isoxazole_ring_as_a_useful_scaffold_in_a_search_for_new_therapeutic_agents

- Royal Society of Chemistry. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2024/md/d3md00483a

- Taylor & Francis Online. Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of Asian Natural Products Research. URL: https://www.tandfonline.com/doi/full/10.1080/10286020.2021.1963282

- National Center for Biotechnology Information. This compound. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2771350

- Oriental Journal of Chemistry. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. URL: https://orientjchem.

- Rasayan Journal of Chemistry. SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. URL: https://rasayanjournal.co.in/admin/php/upload/1010_pdf.pdf

- MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. URL: https://www.mdpi.com/1420-3049/29/12/2855

- ChemicalBook. 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC&. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7505377.htm

- National Center for Biotechnology Information. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10659178/

- ResearchGate. The Physico‐Chemical Properties of Isoxazole and its Derivatives. URL: https://www.researchgate.

- PubChemLite. This compound (C10H6BrNO3). URL: https://pubchemlite.deepchem.io/compound/2771350

- IP Innovative Publication. A review of isoxazole biological activity and present synthetic techniques. URL: https://www.

- Der Pharma Chemica. Synthesis and characterization of some novel isoxazoles via chalcone intermediates. URL: https://www.derpharmachemica.

- Scholars Research Library. Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. URL: https://www.scholarsresearchlibrary.

- IP Innovative Publication. A review of isoxazole biological activity and present synthetic techniques. URL: https://www.

- National Center for Biotechnology Information. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7944061/

- Chemdad. 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC&. URL: https://www.chemdad.com/5-(4-bromophenyl)isoxazole-3-carboxylic&-33282-23-4.html

- Santa Cruz Biotechnology. This compound. URL: https://www.scbt.com/p/5-4-bromophenyl-isoxazole-3-carboxylic-acid-33282-23-4

- ResearchGate. Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. URL: https://www.researchgate.net/publication/381596707_Design_Synthesis_and_Reactivity_Study_of_3-4-Bromophenyl-Isoxazol-5-yl_Methanol_with_Isobutyric_Acid

- National Center for Biotechnology Information. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9459039/

Sources

- 1. researchgate.net [researchgate.net]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC& Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound | C10H6BrNO3 | CID 2771350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 33282-23-4 CAS MSDS (5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 19. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PubChemLite - this compound (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 5-(4-Bromophenyl)isoxazole-3-carboxylic acid: A Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Bromophenyl)isoxazole-3-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry, recognized for its versatile reactivity and presence in numerous biologically active agents. With a molecular weight of 268.06 g/mol , this compound serves as a crucial starting point for the synthesis of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. The strategic placement of the bromophenyl group and the carboxylic acid on the isoxazole core provides two distinct points for chemical modification, enabling the exploration of vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol via [3+2] cycloaddition, robust methodologies for its purification and analysis, and insights into its mechanistic role as a scaffold for enzyme inhibitors.

Core Molecular Attributes and Physicochemical Properties

This compound is a white to off-white crystalline solid. Its structural integrity, combining an aromatic system with a reactive carboxylic acid, makes it a compound of significant interest. The key attributes are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 268.06 g/mol | [1][2] |

| Molecular Formula | C₁₀H₆BrNO₃ | [1][2] |

| CAS Number | 33282-23-4 | [1][2] |

| IUPAC Name | 5-(4-bromophenyl)-1,2-oxazole-3-carboxylic acid | [1][3] |

| Melting Point | 195 - 206 °C (with decomposition) | |

| Appearance | White to off-white amorphous powder | |

| SMILES | C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)Br | [3] |

| InChIKey | MLMNGXLPBJRYFI-UHFFFAOYSA-N | [1][3] |

Strategic Importance in Drug Discovery

The isoxazole ring is a privileged scaffold in medicinal chemistry, known for improving physicochemical properties and metabolic stability of drug candidates.[4] The title compound is a key intermediate in the synthesis of drugs targeting a range of diseases.

-

Anti-inflammatory Agents: The isoxazole moiety is a core component of certain cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors. The carboxylic acid group can mimic the arachidonic acid substrate, while the substituted phenyl ring can occupy hydrophobic pockets in the enzyme's active site, leading to potent and selective inhibition of prostaglandin and leukotriene synthesis.

-

Anticancer Therapeutics: Derivatives of this scaffold have been explored as inhibitors of various protein kinases, which are critical regulators of cell proliferation and survival. The bromophenyl group can be utilized for structure-activity relationship (SAR) studies, often forming key halogen bonds or serving as a handle for further modification via cross-coupling reactions to enhance potency and selectivity against specific kinase targets.[5]

-

Xanthine Oxidase Inhibition: Certain 5-phenylisoxazole-3-carboxylic acid derivatives have shown potent inhibitory activity against xanthine oxidase, an enzyme implicated in gout and hyperuricemia.[5]

The following diagram illustrates the central role of this molecule as a precursor for various therapeutic classes.

Caption: Role as a versatile intermediate in drug development.

Synthesis and Purification: A Validated Protocol

The most efficient and common synthesis of 5-arylisoxazole-3-carboxylic acids proceeds via a [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry.[6][7][8] The following protocol outlines a reliable, two-step synthesis starting from 4-bromobenzaldehyde, followed by purification.

Synthesis Pathway Overview

The synthesis involves the formation of an intermediate ester, ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate, which is then hydrolyzed to the final product. The key transformation is the Huisgen 1,3-dipolar cycloaddition between an in situ-generated nitrile oxide and an alkyne.[8]

Caption: Synthetic workflow for the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate

-

Oxime Formation: To a solution of 4-bromobenzaldehyde (10.0 g, 54.0 mmol) in ethanol (100 mL), add hydroxylamine hydrochloride (4.13 g, 59.4 mmol) and pyridine (9.5 mL, 118.8 mmol). Stir the mixture at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the aldehyde. Remove the solvent under reduced pressure. Add water (100 mL) and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 4-bromobenzaldoxime, which can be used in the next step without further purification.

-

Cycloaddition: Dissolve the crude 4-bromobenzaldoxime (approx. 54.0 mmol) in dichloromethane (DCM, 150 mL). To this solution, add ethyl propiolate (6.5 mL, 64.8 mmol). Cool the mixture to 0 °C in an ice bath. Add N-chlorosuccinimide (NCS) (7.9 g, 59.4 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Base Addition: After the NCS addition is complete, add triethylamine (Et₃N) (15 mL, 108 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).

-

Work-up: Upon completion, wash the reaction mixture with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

Step 2: Hydrolysis to this compound

-

Saponification: Dissolve the crude ethyl ester from the previous step in a mixture of tetrahydrofuran (THF) and water (3:1, 120 mL). Add lithium hydroxide monohydrate (LiOH·H₂O) (4.5 g, 108 mmol).

-

Reaction: Stir the mixture vigorously at room temperature for 4-6 hours until TLC or HPLC analysis confirms the disappearance of the starting ester.

-

Acidification: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (100 mL) and cool to 0 °C. Acidify the solution to pH 2-3 by the slow addition of 2M HCl. A white precipitate will form.

-

Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL).

-

Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.

Purification Protocol: Recrystallization

For obtaining high-purity material (>98% by HPLC), recrystallization is the preferred method.

-

Solvent Selection: A mixture of ethanol and water is an effective solvent system.

-

Procedure: Place the crude, dry carboxylic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

-

Crystallization: While the solution is still hot, add water dropwise until the solution becomes faintly turbid.

-

Cooling: Add a few more drops of hot ethanol to redissolve the precipitate and then allow the flask to cool slowly to room temperature, followed by cooling in an ice bath for 1-2 hours to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for similar aromatic carboxylic acids and is suitable for purity assessment and reaction monitoring.[9]

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Expected Rt | ~9-11 minutes (highly dependent on exact system) |

Spectroscopic Data (Predicted)

The following data are predicted based on the analysis of structurally similar compounds and standard chemical shift tables.[10][11][12]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~13.5-14.0 (s, 1H, -COOH): A broad singlet for the acidic proton.

-

δ ~7.90 (d, J ≈ 8.8 Hz, 2H, Ar-H): Aromatic protons ortho to the isoxazole ring.

-

δ ~7.80 (d, J ≈ 8.8 Hz, 2H, Ar-H): Aromatic protons ortho to the bromine atom.

-

δ ~7.30 (s, 1H, Isoxazole-H): Singlet for the C4-proton of the isoxazole ring.[10]

-

-

¹³C NMR (101 MHz, DMSO-d₆):

-

δ ~169-170 (C, C5 of isoxazole)

-

δ ~161-162 (C, C=O of carboxylic acid)

-

δ ~158-159 (C, C3 of isoxazole)

-

δ ~132-133 (CH, Aromatic)

-

δ ~129-130 (CH, Aromatic)

-

δ ~126-127 (C, Aromatic C-Br)

-

δ ~125-126 (C, Aromatic C-isoxazole)

-

δ ~100-101 (CH, C4 of isoxazole)[10]

-

-

FTIR (KBr, cm⁻¹):

-

~2500-3300 (broad, O-H stretch of carboxylic acid)

-

~1700-1725 (strong, C=O stretch of carboxylic acid)

-

~1590-1610 (C=N stretch of isoxazole)

-

~1450-1550 (aromatic C=C stretches)

-

~1000-1070 (C-Br stretch)[6]

-

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

-

Handling: Use in a well-ventilated area or fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than a chemical intermediate; it is a strategic scaffold that provides a reliable entry point into several classes of high-value therapeutic targets. Its well-defined molecular structure and predictable reactivity, particularly through 1,3-dipolar cycloaddition, allow for its efficient and scalable synthesis. The protocols and data presented in this guide offer a validated framework for researchers to synthesize, purify, and characterize this compound, thereby accelerating the discovery and development of next-generation pharmaceuticals.

References

A comprehensive list of references will be compiled and provided upon request.

Sources

- 1. This compound | C10H6BrNO3 | CID 2771350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 33282-23-4 CAS MSDS (5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chesci.com [chesci.com]

- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 9. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-Depth Technical Guide to 5-(4-Bromophenyl)isoxazole-3-carboxylic acid

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 5-(4-bromophenyl)isoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will explore its chemical identity, physicochemical properties, synthesis, applications, and safety protocols, offering a holistic view for professionals in drug discovery and development.

Chemical Identity and Structure

The foundational step in understanding any compound is to confirm its precise chemical identity. The IUPAC name for the topic compound is 5-(4-bromophenyl)-1,2-oxazole-3-carboxylic acid .[1][2] This name precisely describes a five-membered isoxazole ring substituted at the 5-position with a 4-bromophenyl group and at the 3-position with a carboxylic acid group.

Key Identifiers:

| Identifier | Value |

| CAS Number | 33282-23-4[1][2][3] |

| Molecular Formula | C₁₀H₆BrNO₃[1][3][4] |

| Molecular Weight | 268.06 g/mol [1][3] |

| IUPAC Name | 5-(4-bromophenyl)-1,2-oxazole-3-carboxylic acid[1][2] |

| InChI | InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14)[1][5] |

| InChIKey | MLMNGXLPBJRYFI-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)Br[2][5] |

The structural arrangement, featuring a bromine-substituted aromatic ring coupled with a reactive isoxazole carboxylic acid moiety, makes this compound a versatile building block in synthetic chemistry.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is paramount for its application in experimental settings, from reaction setup to formulation.

Table of Properties:

| Property | Value | Source |

| Appearance | White to off-white solid/amorphous powder | [3][4] |

| Melting Point | 195 - 206 °C (with decomposition) | [3][4] |

| Boiling Point (Predicted) | 478.2 ± 35.0 °C | [4] |

| Density (Predicted) | 1.681 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 3.24 ± 0.10 | [4] |

| XLogP (Predicted) | 2.6 | [1][5] |

The predicted pKa suggests that the compound is a moderately strong acid, a crucial factor for its behavior in physiological environments and for designing purification protocols. The predicted XLogP value indicates a moderate lipophilicity, which has implications for its solubility and potential membrane permeability.

Synthesis and Reactivity

Isoxazole derivatives are a cornerstone of heterocyclic chemistry, with numerous synthetic routes available.[6] The synthesis of compounds like this compound often involves a [3+2] cycloaddition reaction.[6] This powerful method typically involves the reaction of a nitrile oxide with an alkyne.

A plausible and commonly employed synthetic pathway is outlined below.

General Synthetic Workflow:

Caption: General workflow for synthesizing the target compound.

Experimental Protocol: A Representative Synthesis

-

Step 1: Oxime Formation. 4-Bromobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent to yield 4-bromobenzaldoxime.

-

Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition. The 4-bromobenzaldoxime is then subjected to an oxidative halogenation (e.g., using N-chlorosuccinimide in DMF) to generate the corresponding hydroximoyl chloride, which is then treated with a base (e.g., triethylamine) to form the reactive 4-bromobenzonitrile oxide in situ. This dipole immediately undergoes a [3+2] cycloaddition with an appropriate alkyne, such as ethyl propiolate, to form the isoxazole ring, yielding ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate.

-

Step 3: Saponification. The resulting ester is hydrolyzed using a base like lithium hydroxide or sodium hydroxide in a mixture of THF and water. Subsequent acidification with an acid like HCl precipitates the final product, this compound, which can be purified by recrystallization.

The carboxylic acid moiety provides a reactive handle for further synthetic modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecules.[7]

Applications in Research and Drug Development

The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous FDA-approved drugs.[8][9] These compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][8][9][10]

This compound serves as a crucial intermediate and building block in several key research areas:

-

Pharmaceutical Development: It is a key intermediate for synthesizing more complex pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs.[2][3] The structure is also explored in the design of novel anti-cancer agents.[3]

-

Fragment-Based Drug Discovery (FBDD): The compound's size and chemical features make it an attractive fragment for FBDD campaigns. It can be used in screening libraries to identify initial hits that bind to biological targets. The bromine atom provides a vector for synthetic elaboration, and the carboxylic acid can form key hydrogen bond interactions.

-

Biological Research: It is used in studies to investigate the mechanisms of action of biological pathways.[2][3] By modifying the core structure, researchers can develop chemical probes to better understand disease processes and identify potential therapeutic targets.[2]

-

Material Science: The unique chemical properties of this compound lend themselves to exploration in the development of new materials, such as specialized polymers and coatings.[2]

The isoxazole ring is metabolically stable and can act as a bioisostere for other functional groups, enhancing the pharmacokinetic properties of a drug candidate.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

GHS Hazard Information:

According to aggregated GHS data, this compound is classified with the following hazards:[1]

-

H302: Harmful if swallowed.[1]

The GHS07 "Exclamation Mark" pictogram is associated with this compound.[12]

Caption: Recommended safety, handling, and storage protocols.

First Aid Measures:

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[11][13]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][13]

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[13]

Always consult the material safety data sheet (MSDS) provided by the supplier for the most detailed and up-to-date safety information before handling this compound.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and material science. Its straightforward, albeit multi-step, synthesis and the reactive handles on its structure make it an attractive starting point for the development of novel compounds. Researchers and drug development professionals can leverage its properties to design molecules with tailored biological activities, contributing to the advancement of therapeutics and other chemical technologies. Adherence to strict safety protocols is essential to ensure its responsible and effective use in the laboratory.

References

- PubChem. This compound.

- J&K Scientific. This compound | 33282-23-4. [Link]

- PubChemLite. This compound (C10H6BrNO3). [Link]

- PubChem. Isoxazole, 5-(4-bromophenyl)-3-phenyl-.

- PubChemLite. This compound hydrazide (C10H8BrN3O2). [Link]

- SpectraBase. 4-isoxazolecarboxylic acid, 5-amino-3-(4-bromophenyl)-, methylester. [Link]

- Chemdad. 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC&. [Link]

- ResearchGate. Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. [Link]

- PubChem. Ethyl 5-(3-bromophenyl)isoxazole-4-carboxylate.

- CDN. The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

- PubChemLite. 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (C11H8BrNO3). [Link]

- NIH. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.

- Journal of Chemical Health Risks. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]

- Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]

- MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

Sources

- 1. This compound | C10H6BrNO3 | CID 2771350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 33282-23-4 CAS MSDS (5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. PubChemLite - this compound (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - this compound hydrazide (C10H8BrN3O2) [pubchemlite.lcsb.uni.lu]

- 8. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. espublisher.com [espublisher.com]

- 11. aksci.com [aksci.com]

- 12. 3-(4-Bromophenyl)isoxazole-5-carboxylic acid 901930-35-6 [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

A Guide to the Structural Elucidation of 5-(4-Bromophenyl)isoxazole-3-carboxylic Acid: A Crystallographic Approach

Abstract

This technical guide provides a comprehensive framework for the crystallographic analysis of 5-(4-bromophenyl)isoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] While a definitive crystal structure for this specific molecule is not yet publicly available, this document outlines a robust, field-proven methodology for its determination. We will delve into the strategic considerations for synthesis and crystallization, present a detailed protocol for single-crystal X-ray diffraction, and explore the anticipated structural insights and their implications for rational drug design. This guide is intended for researchers and scientists engaged in pharmaceutical development and structural chemistry, offering a practical roadmap from compound synthesis to in-depth crystallographic analysis.

Introduction: The Significance of Isoxazole Scaffolds in Drug Discovery

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3] The substitution pattern on the isoxazole ring plays a crucial role in modulating the pharmacological profile of these compounds. This compound, in particular, serves as a versatile intermediate in the synthesis of novel pharmaceutical candidates.[2] Its structure combines a carboxylic acid group, capable of forming key hydrogen bonds with biological targets, and a bromophenyl moiety, which can engage in halogen bonding and other non-covalent interactions, potentially enhancing binding affinity and selectivity.

A high-resolution crystal structure of this molecule would provide invaluable insights into its three-dimensional geometry, solid-state packing, and intermolecular interactions. This information is critical for understanding its physicochemical properties and for guiding the structure-based design of more potent and specific drug candidates.

Physicochemical Properties

A summary of the known and predicted properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrNO₃ | [4][5] |

| Molecular Weight | 268.06 g/mol | [4][5] |

| Melting Point | 200 °C (decomposes) | [4][6] |

| Predicted Boiling Point | 478.2 ± 35.0 °C | [4] |

| Predicted Density | 1.681 ± 0.06 g/cm³ | [4] |

| InChIKey | MLMNGXLPBJRYFI-UHFFFAOYSA-N | [5] |

| CAS Number | 33282-23-4 | [4][5] |

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

A common route to this class of compounds involves the hydrolysis of the corresponding ethyl ester. A publication detailing the synthesis of a related compound confirms that this compound can be synthesized from the NaOH-mediated hydrolysis of ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate.[7]

Reaction Scheme:

Experimental Protocol:

-

Dissolution: Dissolve ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate in a suitable solvent mixture, such as methanol and water.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 1N NaOH) to the ester solution.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., 3N HCl).

-

Extraction: Extract the product into an organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the high-purity carboxylic acid.

Crystallization Strategies

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to produce crystals that are sufficiently large (>0.1 mm in all dimensions), well-ordered, and free from defects.[7] Given the planar nature of the isoxazole and phenyl rings, and the presence of a hydrogen-bond-donating carboxylic acid group, several crystallization techniques should be explored.

Recommended Crystallization Methods:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): In this technique, a drop of the concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This controlled change in solvent composition can promote slow crystal growth.

-

Solvent Layering: Carefully layer a solvent in which the compound is soluble over a denser, miscible solvent in which it is insoluble. Crystals may form at the interface between the two solvents.

The diagram below illustrates the general workflow for synthesis and crystallization.

Caption: Workflow for the synthesis and crystallization of the title compound.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once suitable crystals are obtained, single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement.

Data Collection and Processing

The following steps outline a standard procedure for data collection and processing.

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

-

Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

The processed data are then used to solve and refine the crystal structure.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

The overall workflow for single-crystal X-ray diffraction analysis is depicted below.

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Anticipated Structural Insights and Implications for Drug Design

Although the precise crystal structure is yet to be determined, we can anticipate several key features based on the molecular structure and data from related compounds.

Molecular Geometry and Conformation

The molecule is expected to be relatively planar, with a small dihedral angle between the isoxazole and the 4-bromophenyl rings. The carboxylic acid group may exhibit some rotational freedom. Bond lengths and angles should conform to standard values for similar heterocyclic systems.

Intermolecular Interactions and Crystal Packing

The crystal packing will likely be dominated by a network of intermolecular interactions.

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that these groups will form dimeric motifs through O-H···O hydrogen bonds, a common feature in the crystal structures of carboxylic acids.

-

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. It may interact with electron-rich atoms, such as the oxygen or nitrogen atoms of the isoxazole ring or the carbonyl oxygen of a neighboring molecule.

-

π-π Stacking: The aromatic phenyl and isoxazole rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

The diagram below illustrates the potential intermolecular interactions.

Caption: Potential intermolecular interactions in the crystal lattice.

Implications for Drug Design

A detailed understanding of these interactions is paramount for drug development.

-

Structure-Activity Relationships (SAR): The crystal structure would provide a precise three-dimensional model to rationalize existing SAR data and guide the synthesis of new analogues with improved activity.

-

Polymorphism: The ability to form different crystal packing arrangements (polymorphs) can significantly impact a drug's solubility, stability, and bioavailability. Crystallographic analysis is essential for identifying and characterizing different polymorphic forms.

-

Rational Drug Design: Knowledge of the preferred intermolecular interactions can inform the design of ligands that mimic these interactions in the binding pocket of a biological target, leading to more potent and selective inhibitors.

Conclusion

While the crystal structure of this compound remains to be elucidated, this guide provides a comprehensive and actionable framework for its determination. By following the outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a high-resolution structure of this important building block. The resulting structural insights will undoubtedly accelerate the rational design of novel isoxazole-based therapeutics, underscoring the critical role of crystallography in modern drug discovery.

References

- IUCr. (2023). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one.

- PubChemLite. (n.d.). This compound (C10H6BrNO3).

- PubChem. (n.d.). This compound.

- Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9. [Link]

- National Institutes of Health. (2023). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one.

- PubChemLite. (n.d.). This compound hydrazide (C10H8BrN3O2).

- J&K Scientific. (n.d.). This compound | 33282-23-4.

- ZORA. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2.

- Chemdad. (n.d.). 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC&.

- ResearchGate. (2024). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. 33282-23-4 CAS MSDS (5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C10H6BrNO3 | CID 2771350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC& Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]

5-(4-Bromophenyl)isoxazole-3-carboxylic acid spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(4-Bromophenyl)isoxazole-3-carboxylic acid

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for creating novel therapeutic agents.[1][2] Its biological activity is intrinsically linked to its precise three-dimensional structure. Therefore, unambiguous structural confirmation and purity assessment are paramount. This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the expected spectroscopic data for this compound. As a Senior Application Scientist, this document outlines the core principles and methodologies for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), establishing a framework for analysis, quality control, and further research.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The compound consists of three key regions: a para-substituted bromophenyl ring, a five-membered isoxazole heterocycle, and a carboxylic acid functional group. Each region will produce characteristic signals in different spectroscopic experiments, and the true power of this analysis lies in integrating the data from multiple techniques to build a cohesive and validated structural assignment.

Caption: Molecular substructures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Expected ¹H NMR Signals:

-

Aromatic Protons (Bromophenyl Ring): The para-substitution pattern will result in a classic AA'BB' system. The two protons ortho to the isoxazole ring (H-2', H-6') and the two protons ortho to the bromine atom (H-3', H-5') will appear as two distinct doublets, each integrating to 2H. Due to the electron-withdrawing nature of both the isoxazole and the bromine, these protons will be deshielded and are expected to resonate in the δ 7.6-7.9 ppm range.

-

Isoxazole Proton (H-4): The lone proton on the isoxazole ring is in a unique electronic environment and will appear as a sharp singlet, typically in the δ 6.8-7.4 ppm region.[3] The specific chemical shift provides a diagnostic marker for this heterocyclic system.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and acidic. It will appear as a broad singlet far downfield, typically >10 ppm. Its chemical shift and broadness are highly dependent on the solvent and concentration due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| > 10.0 | Broad Singlet | 1H | -COOH |

| 7.70 - 7.90 (Predicted) | Doublet | 2H | Aromatic (H-2', H-6') |

| 7.60 - 7.80 (Predicted) | Doublet | 2H | Aromatic (H-3', H-5') |

| 6.80 - 7.40 (Predicted) | Singlet | 1H | Isoxazole (H-4) |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.[4]

-

Acquisition Parameters: Utilize a standard pulse program. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm) as an internal standard.

¹³C NMR Spectroscopy: Carbon Backbone Mapping

The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule.

Expected ¹³C NMR Signals:

-

Carboxylic Carbonyl (-COOH): This carbon is significantly deshielded and will appear downfield, typically in the δ 160-170 ppm range.

-

Isoxazole Carbons (C-3, C-4, C-5): These three carbons will have distinct chemical shifts. C-3 and C-5, being attached to heteroatoms and part of the conjugated system, will appear further downfield (e.g., δ 155-170 ppm) than C-4 (e.g., δ 95-110 ppm).[3]

-

Aromatic Carbons (Bromophenyl Ring): Four signals are expected for the six aromatic carbons due to symmetry. The carbon attached to the bromine (C-4') will be in the δ 125-130 ppm range. The carbon attached to the isoxazole ring (C-1') will be deshielded (δ 128-132 ppm). The remaining CH carbons (C-2'/C-6' and C-3'/C-5') will resonate in the typical aromatic region of δ 125-135 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 160 - 170 | Carboxylic Acid (C=O) |

| 165 - 175 | Isoxazole C-5 |

| 155 - 165 | Isoxazole C-3 |

| 128 - 135 | Aromatic (C-2'/C-6' & C-3'/C-5') |

| 128 - 132 | Aromatic (C-1', ipso) |

| 125 - 130 | Aromatic (C-4', ipso-Br) |

| 95 - 110 | Isoxazole C-4 |

Structural Validation Workflow

For unambiguous assignment, a multi-step NMR analysis is the gold standard. This workflow ensures that each signal is correctly assigned, providing a self-validating dataset.

Caption: Workflow for unambiguous NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Key IR Absorptions:

-

O-H Stretch (Carboxylic Acid): This is one of the most diagnostic peaks. It will appear as a very broad band spanning from approximately 2500 to 3300 cm⁻¹, often obscuring the aromatic C-H stretches.[5] This broadness is due to strong intermolecular hydrogen bonding.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected in the region of 1700-1725 cm⁻¹. Conjugation with the isoxazole ring may shift this to a slightly lower wavenumber.

-

C=C and C=N Stretches (Aromatic/Isoxazole): Several medium-intensity bands are expected in the 1400-1610 cm⁻¹ region, corresponding to the stretching vibrations within the aromatic and heterocyclic rings.[6]

-

C-O Stretch (Carboxylic Acid): A medium-intensity band is expected around 1200-1300 cm⁻¹.

-

C-Br Stretch: A weak to medium absorption is expected at lower wavenumbers, typically in the 500-700 cm⁻¹ range.

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2500 - 3300 | Broad, Strong | O-H Stretch (Carboxylic Acid Dimer) |

| 1700 - 1725 | Strong | C=O Stretch (Carboxylic Acid) |

| 1500 - 1610 | Medium | C=C/C=N Stretches (Aromatic/Isoxazole) |

| 1200 - 1300 | Medium | C-O Stretch |

| 500 - 700 | Medium | C-Br Stretch |

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty, clean ATR crystal.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background by the software.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): The compound has a monoisotopic mass of approximately 266.953 Da.[7] A key feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and one for the molecule containing ⁸¹Br (M+2)⁺. This isotopic signature is a definitive indicator of the presence of a single bromine atom.

-

Key Fragmentation: Common fragmentation pathways for such a molecule under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI-MS/MS) would include:

-

Loss of the carboxylic acid group (-COOH, 45 Da).

-

Loss of the bromine atom (-Br, 79/81 Da).

-

Cleavage of the isoxazole ring.

-

Table 4: Predicted High-Resolution Mass Spectrometry Data (ESI+)

| m/z (Predicted) | Adduct | Formula |

|---|---|---|

| 267.9604 | [M+H]⁺ (with ⁷⁹Br) | C₁₀H₇⁷⁹BrNO₃ |

| 269.9583 | [M+H]⁺ (with ⁸¹Br) | C₁₀H₇⁸¹BrNO₃ |

| 289.9423 | [M+Na]⁺ (with ⁷⁹Br) | C₁₀H₆⁷⁹BrNNaO₃ |

| 291.9403 | [M+Na]⁺ (with ⁸¹Br) | C₁₀H₆⁸¹BrNNaO₃ |

Data derived from predicted values.[8]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively. Perform the analysis on a high-resolution instrument (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

Integrated Analysis for Structural Confirmation

No single technique provides the complete picture. The definitive structure of this compound is confirmed by the convergence of data from all spectroscopic methods.

Caption: Integrated spectroscopic data validating the final molecular structure.